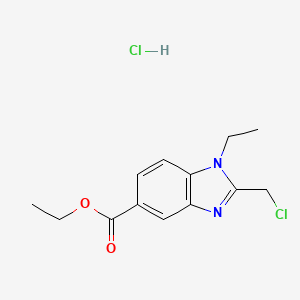

Ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and in organic synthesis for introducing protecting groups .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an alkoxide nucleophile with an alkyl halide, a process known as the Williamson Ether Synthesis . For instance, the synthesis of chloromethyl methyl ether involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The molecular structure of chloroalkyl ethers, such as chloromethyl methyl ether, is characterized by an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis

Ethers can undergo a variety of reactions. For example, they can be prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, chloromethyl methyl ether is a colorless liquid, used as an alkylating agent, and is soluble in alcohol and diethylether .Wissenschaftliche Forschungsanwendungen

- Application : As a versatile building block, EN300-6743079 participates in the successive Williamson ether synthesis with various phenols. This reaction yields 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, which are valuable intermediates for drug-like small molecules or luminescent materials .

- Context : Muscia et al. reported the synthesis and application of ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate. This compound serves as a versatile building block for furnishing new 2-alkylaminomethylquinoline derivatives with potent and selective antitrypanosomal activity .

- Relevance : EN300-6743079 can be used in cyclization reactions to provide 2,3,5-trisubstituted thiophene derivatives. These compounds have potential applications in materials science and pharmaceutical research .

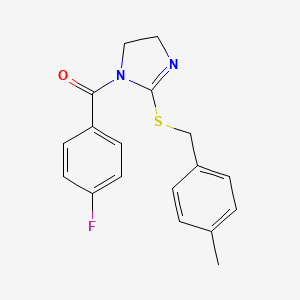

- Method : EN300-6743079 can participate in a nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process yields 2,4-disubstituted NH-imidazoles, which are valuable intermediates in medicinal chemistry .

Quinoline Synthesis and Building Blocks

Antitrypanosomal Activity

Thiophene Derivatives

Imidazole Synthesis

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2.ClH/c1-3-16-11-6-5-9(13(17)18-4-2)7-10(11)15-12(16)8-14;/h5-7H,3-4,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUTYTKNKJAVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-({4-[3-(trifluoromethyl)phenyl]piperazino}methyl)tetrahydro-4H-imidazol-4-one](/img/structure/B2827611.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)